Benzalkonium bromide

Catalog No.
S3720714
CAS No.
91080-29-4
M.F
C21H38N.Br
C21H38BrN
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzalkonium bromide

CAS Number

91080-29-4

Product Name

Benzalkonium bromide

IUPAC Name

benzyl-dodecyl-dimethylazanium bromide

Molecular Formula

C21H38N.Br
C21H38BrN

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

KHSLHYAUZSPBIU-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]

The exact mass of the compound Benzyldodecyldimethylammonium bromide is 383.21876 g/mol and the complexity rating of the compound is 240. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzalkonium bromide is a cationic quaternary ammonium surfactant and biocide characterized by a benzyl group, two methyl groups, and a variable-length alkyl chain (typically C8 to C18) paired with a bromide counterion. In industrial and laboratory settings, it serves three primary functions: as a broad-spectrum antimicrobial agent, a highly efficient cationic surfactant, and a phase transfer catalyst for biphasic organic synthesis [1]. While structurally similar to the ubiquitous benzalkonium chloride, the presence of the softer, less hydrated bromide ion fundamentally alters its physicochemical properties, including its critical micelle concentration (CMC), organic solubility, and ion-pairing behavior [2]. For procurement professionals and formulators, selecting benzalkonium bromide over its chloride counterpart is typically driven by the need for specific phase-transfer kinetics, lower surfactant loading thresholds, or tailored solubility profiles in specialized chemical processes.

Substituting benzalkonium bromide with the more common benzalkonium chloride (BAC) or generic quaternary ammonium mixtures often leads to suboptimal performance in both synthetic and formulatory applications. The bromide counterion is a softer anion with lower hydration energy than chloride, which directly influences the thermodynamics of micelle formation, resulting in a lower Critical Micelle Concentration (CMC) for the bromide salt [1]. In phase transfer catalysis (PTC), substituting bromide for chloride alters the extraction constants and lipophilicity of the ion pair, potentially stalling reaction kinetics or reducing yields in nucleophilic substitutions where bromide acts as a superior leaving group [2]. Furthermore, the antimicrobial efficacy of benzalkonium salts is highly sensitive to the specific alkyl chain length (e.g., C12 for fungi, C14 for Gram-positive bacteria); procuring a generic, uncharacterized mixture rather than a targeted benzalkonium bromide homolog can result in failure to meet specific Minimum Inhibitory Concentration (MIC) requirements [3].

Enhanced Surfactant Efficiency via Lower Critical Micelle Concentration (CMC)

Comparative studies of quaternary ammonium surfactants demonstrate that benzalkonium bromide exhibits a lower Critical Micelle Concentration (CMC) than its direct chloride analog. The softer polarizability and lower hydration energy of the bromide counterion reduce electrostatic repulsion between the cationic headgroups, allowing for tighter packing of the surfactant monomers at the micelle surface [1]. This thermodynamic advantage means that spontaneous self-assembly and surface tension reduction occur at lower molar concentrations for the bromide salt compared to the chloride salt [2].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataLower CMC threshold due to tighter micelle packing facilitated by the Br- counterion
Comparator Or BaselineBenzalkonium chloride (higher CMC due to Cl- counterion hydration)
Quantified DifferenceBromide salts consistently form micelles at lower concentrations than corresponding chloride salts in homologous series.
ConditionsAqueous solution at standard temperature and pressure.

A lower CMC allows formulators to achieve the required surface tension reduction and micellar solubilization using less active ingredient, thereby reducing formulation costs and minimizing potential downstream cytotoxicity.

Superior Ion-Pairing in Phase Transfer Catalysis (PTC)

In biphasic organic synthesis, the choice of counterion in the quaternary ammonium catalyst critically dictates reaction efficiency. Benzalkonium bromide provides distinct phase-transfer advantages over benzalkonium chloride due to the differing lipophilicity and hydration sphere of the bromide ion [1]. The bromide ion pairs differently with the quaternary cation, altering the extraction constant and facilitating more efficient transfer of reactant anions into the organic phase. Additionally, in reactions where the counterion itself participates, bromide serves as a superior leaving group compared to chloride, accelerating overall reaction kinetics [2].

Evidence DimensionPhase transfer catalytic activity and extraction efficiency
Target Compound DataEnhanced organic phase partitioning and faster reaction kinetics
Comparator Or BaselineBenzalkonium chloride
Quantified DifferenceAltered ion-pair extraction constants leading to higher yields and reduced reaction times in specific biphasic systems.
ConditionsLiquid-liquid biphasic organic synthesis (e.g., etherifications, alkylations).

Procuring the bromide salt specifically for PTC applications can significantly improve manufacturing throughput and yield in industrial organic synthesis compared to using the default chloride salt.

Homolog-Specific Antimicrobial Targeting

The biocidal performance of benzalkonium bromide is not uniform; it is highly dependent on the specific length of the alkyl chain. Research confirms that the C12 homolog (benzyldimethyldodecylammonium bromide) is most effective against yeast and fungi, the C14 homolog exhibits peak efficacy against Gram-positive bacteria, and the C16 homolog is optimal for targeting Gram-negative bacteria [1]. Procuring a specific, purified homolog of benzalkonium bromide rather than a broad-spectrum crude mixture allows for the optimization of Minimum Inhibitory Concentration (MIC) values against target pathogens [2].

Evidence DimensionMinimum Inhibitory Concentration (MIC) specificity
Target Compound DataPeak efficacy shifts based on chain length: C12 (fungi), C14 (Gram-positive), C16 (Gram-negative)
Comparator Or BaselineCrude/mixed benzalkonium salts (broad but unoptimized efficacy)
Quantified DifferenceSignificant reductions in MIC against specific pathogen classes when using the targeted chain length versus a generic mixture.
ConditionsStandardized broth microdilution antimicrobial susceptibility testing.

Buyers formulating specialized preservatives or targeted biocides must procure the exact alkyl chain homolog to maximize efficacy against specific contamination risks while minimizing the total chemical load.

Phase Transfer Catalysis in Biphasic Organic Synthesis

Due to the superior extraction constants and leaving-group capabilities of the bromide counterion compared to chloride, benzalkonium bromide is the preferred choice for catalyzing nucleophilic substitutions, alkylations, and etherifications in liquid-liquid biphasic systems [1]. It ensures faster reaction kinetics and higher yields in industrial chemical manufacturing.

Low-Toxicity Micellar Formulations

Because benzalkonium bromide exhibits a lower Critical Micelle Concentration (CMC) than its chloride analog, it is the optimal procurement choice for formulations requiring high surfactant efficiency at minimal concentrations [2]. This is particularly valuable in specialized cosmetic or pharmaceutical formulations where reducing the total surfactant load is necessary to minimize cytotoxicity and irritation.

Targeted Biocidal and Preservative Formulations

By procuring specific purified homologs of benzalkonium bromide (e.g., the C12 homolog for antifungal applications or the C16 homolog for Gram-negative antibacterial use), formulators can create highly targeted preservatives [3]. This approach outperforms generic quaternary ammonium mixtures in specialized medical device disinfection and ophthalmic preservative applications.

Hydrogen Bond Acceptor Count

1

Exact Mass

383.21876 Da

Monoisotopic Mass

383.21876 Da

Heavy Atom Count

23

UNII

IRY12B2TQ6

Related CAS

10328-35-5 (Parent)

Wikipedia

Benzododecinium_bromide

Use Classification

Cosmetics -> Antistatic; Preservative

General Manufacturing Information

Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 11-23-2023

Occurrences of benzalkonium chloride in streams near a pharmaceutical manufacturing complex in Korea and associated ecological risk

Sujin Kim, Kyunghee Ji, Hyesoo Shin, Suhyun Park, Younglim Kho, Kyunghwa Park, Kyungtae Kim, Kyungho Choi
PMID: 32460158   DOI: 10.1016/j.chemosphere.2020.127084

Abstract

Benzalkonium chloride (BKC) is a commonly used preservative in personal care products and pharmaceutical preparations. However, its ecological risks are not well understood because of lack of monitoring data and ecotoxicological information. In the present study, occurrence of BKC was investigated in the waters near a pharmaceutical manufacturing complex of South Korea and its acute and chronic ecotoxicities were evaluated using Daphnia magna and Japanese medaka (Oryzias latipes). Associated ecological risks were estimated by calculating hazard quotients (HQs). In addition, endocrine disruption potency of BKC was compared with those of other frequently used preservatives using human adrenal (H295R) and rat pituitary (GH3) cells. High concentration of BKC was detected at locations near the pharmaceutical manufacturing plants, i.e., 35.8 μg/L for dodecyl benzyl dimethyl ammonium chloride (BKC-C
), and 21.6 μg/L tetradecyl benzyl dimethyl ammonium chloride (BKC-C
). In Daphnia, 48 h immobilization EC
and 21 d reproduction NOEC were determined at 41.1 μg/L and ≥10.8 μg/L, respectively. For O. latipes, 96 h LC
was determined at 246 μg/L while the growth inhibition NOEC was ≥113.4 μg/L following early life stage exposure. BKC significantly up-regulated vitellogenin gene of juvenile fish, indicating its endocrine disrupting potential in fish. Exposure to BKC increased steroid hormone level in H295R cells, and induced cytotoxicity in GH3 cells. HQ values of BKC were determined at greater than one in the ambient water near pharmaceutical manufacturing facilities. Considering high ecological risk and endocrine disrupting potential, long-term consequences of BKC contamination in aquatic ecosystem need to be examined.


The preparation and morphology control of heparin-based pH sensitive polyion complexes and their application as drug carriers

Qingxuan Li, Lin Ye, Aiying Zhang, Zengguo Feng
PMID: 30824101   DOI: 10.1016/j.carbpol.2019.01.089

Abstract

Heparin as negative polysaccharide is a universal building block to form polyion complex with different cationic counterparts. In this paper, three different cations, including chitosan, benzyldodecyldimethyl ammonium bromide and doxorubicin hydrochloride, were used to prepare heparin-based polyion complexes (HPICs). Their morphologies could be tuned by heparin content in HPIC, and they also showed pH-sensitive decomposition. Doxorubicin was further encapsulated into micelle and vesicle carrier made from heparin-benzyldodecyl dimethyl ammonium bromide PIC, whereas heparin-doxorubicin PIC could be directly used as drug carrier. In vitro drug release proved the drug carriers exhibit obvious pH sensitive release behaviour. Cytotoxicity indicated the drug carrier possessed significant cytotoxicity to tumor cells. The cell uptake observed by CLSM showed the carrier was able to deliver antitumor drug into tumor cell's nucleus. Consequently, these results showed the promising potential of HPIC in drug carrier application.


Benzyldimethyldodecyl ammonium chloride shifts the proliferation of functional genes and microbial community in natural water from eutrophic lake

Yuyi Yang, Weibo Wang
PMID: 29414358   DOI: 10.1016/j.envpol.2018.01.059

Abstract

Benzylalkyldimethylethyl ammonium compounds are pervasive in natural environments and toxic at high concentrations. The changes in functional genes and microbial diversity in eutrophic lake samples exposed to benzyldimethyldodecyl ammonium chloride (BAC) were assessed. BAC exerted negative effects on bacteria abundance, particularly at concentrations of 100 μg L
and higher. A significant increase in the number of the quaternary ammonium compound-resistant gene qacA/B was recorded within the 10 μg L
treatment after the first day of exposure. Not all antibiotic resistance genes increased in abundance as the concentrations of BAC increased; rather, gene abundances were dependent on the gene type, concentrations of BAC, and contact time. The nitrogen fixation-related gene nifH and ammonia monooxygenase gene amoA were inhibited by high concentrations of BAC after the first day, whereas an increase of the nitrite reductase gene nirK was stimulated by exposure. Microbial communities within higher treatment levels (1000 and 10 000 μg L
) exhibited significantly different community composition compared to other treatment levels and the control. Selective enrichment of Rheinheimera, Pseudomonas, and Vogesella were found in the higher treatment levels, suggesting that these bacteria have some resistance or degradation capacity to BAC. Genes related with RNA processing and modification, transcription, lipid transport and metabolism, amino acid transport and metabolism, and cell motility of microbial community function were involved in the process exposed to the BAC stress.


Controlled release and long-term antibacterial activity of reduced graphene oxide/quaternary ammonium salt nanocomposites prepared by non-covalent modification

Xiaoli Ye, Jin Feng, Jingxian Zhang, Xiujiang Yang, Xiaoyan Liao, Qingshan Shi, Shaozao Tan
PMID: 27792981   DOI: 10.1016/j.colsurfb.2016.10.016

Abstract

In order to control the long-term antibacterial property of quaternary ammonium salts, dodecyl dimethyl benzyl ammonium chloride (rGO-1227) and rGO-bromohexadecyl pyridine (rGO-CPB) were self-assembled on surfaces of reduced graphene oxide (rGO) via π-π interactions. The obtained rGO-1227 and rGO-CPB nanocompounds were characterized by X-ray diffraction (XRD), fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), field emission scanning electron microscopy (FESEM), and transmission electron microscopy (TEM).The antibacterial activities were evaluated on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Both rGO-CPB and rGO-1227 reduced the cytotoxicity of the pure antimicrobial agents and presented strong antimicrobial properties. Especially, CPB could be loaded efficiently on the surface of rGO via π-π conjugate effect, which resulted in a nanocomposite presenting a long-term antibacterial capability due to the more important quantity of free π electrons compared to that of 1227. When comparing the advantages of both prepared nanocomposites, rGO-CPB displayed a better specific-targeting capability and a longer-term antibacterial property.


A Water-Soluble Cyclotriveratrylene-Based Supra-amphiphile: Synthesis, pH-Responsive Self-Assembly in Water, and Its Application in Controlled Drug Release

Danyu Xia, Yang Li, Kecheng Jie, Bingbing Shi, Yong Yao
PMID: 27269251   DOI: 10.1021/acs.orglett.6b01264

Abstract

A new water-soluble cyclotriveratrylene (WCTV) was designed and synthesized, and benzyldimethyldodecylammonium chloride (G) was chosen as the guest molecule to construct a supra-amphiphile by the host-guest interaction between WCTV and G in water, which is pH responsive. The supra-amphiphiles self-assembled into vesicles in water. When the pH of the solution was below 7.0, the supra-amphiphile disassociated, and the vesicles collapsed. Then, the pH-responsive self-assembly system was utilized for controlled drug release.


Rapid method for protein quantitation by Bradford assay after elimination of the interference of polysorbate 80

Yongfeng Cheng, Haiming Wei, Rui Sun, Zhigang Tian, Xiaodong Zheng
PMID: 26545323   DOI: 10.1016/j.ab.2015.10.013

Abstract

Bradford assay is one of the most common methods for measuring protein concentrations. However, some pharmaceutical excipients, such as detergents, interfere with Bradford assay even at low concentrations. Protein precipitation can be used to overcome sample incompatibility with protein quantitation. But the rate of protein recovery caused by acetone precipitation is only about 70%. In this study, we found that sucrose not only could increase the rate of protein recovery after 1 h acetone precipitation, but also did not interfere with Bradford assay. So we developed a method for rapid protein quantitation in protein drugs even if they contained interfering substances.


Pseudomonas fluorescens tolerance to benzyldimethyldodecyl ammonium chloride: Altered phenotype and cross-resistance

Maria Sousa-Silva, Manuel Simões, Luís Melo, Idalina Machado
PMID: 30026133   DOI: 10.1016/j.jgar.2018.07.004

Abstract

Benzyldimethyldodecyl ammonium chloride (BDMDAC) is a quaternary ammonium compound (QAC) with bactericidal action that is used as an active molecule in detergent formulations. Pseudomonas fluorescens is a Gram-negative bacterium with versatile metabolism that is frequently present in biofilms on industrial surfaces. This work reports P. fluorescens adaptation to BDMDAC and subsequent concurrent reduced susceptibility to the QAC benzalkonium chloride (BAC) and the antimicrobial ciprofloxacin (CIP).
Stepwise adaptation to increasing concentrations of BDMDAC was easily achieved and caused changes in the bacterial phenotype of P. fluorescens. Adaptation was evaluated through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determination and was subsequently confirmed by time-kill curves. Biofilm phenotype (biomass and number of cells) was characterised for the adapted and reference strains after treatment with BDMDAC, BAC and CIP.
Susceptibility to BAC and CIP was reduced in adapted P. fluorescens. Biofilms developed by the adapted strain had 20% more mass and a higher number of bacteria (2 log).
This study revealed that exposure to sublethal concentrations of BDMDAC may select tolerant strains to that product as well as to related products and unrelated antimicrobial agents.


Optimization of a novel in situ gel for sustained ocular drug delivery using Box-Behnken design: In vitro, ex vivo, in vivo and human studies

Ketan M Ranch, Furqan A Maulvi, Mausam J Naik, Akshay R Koli, Rajesh K Parikh, Dinesh O Shah
PMID: 30423418   DOI: 10.1016/j.ijpharm.2018.11.016

Abstract

The aim of the present research work was to formulate, optimize and evaluate the in-situ gel for the ophthalmic drug delivery using the combination of gellan gum and carbopol 934P. The Box-Behnken design was applied to optimize the concentration of gellan gum (X
), carbopol 934P (X
) and benzododecenium bromide (X
) to achieve the maximum viscosity [at physiological condition; 35 °C, pH 7.4, and simulated tear fluid (STF)], mucoadhesive strength, permeability coefficient and sustained release of the drug from the gel with constraint on the viscosity under the non-physiological condition (25 °C, pH 5). Response surface plots were drawn, the statistical validity of the polynomials was established, and optimized formulation was selected by the feasibility and grid search. The design proposed the optimized batch by selecting the independent variables as gellan gum (0.55% w/v), carbopol 934P (0.35% w/v) and benzododecenium bromide (0.013% w/v) to achieve the maximum viscosity (3363 cps) at physiological condition, mucoadhesive strength (22.35 dyn/cm
), t
(1200 min), permeability coefficient (1.36 × 10
sq.cm/sec), with minimum viscosity (131 cps) under the non-physiological condition. The combination of gellan gum and carbopol 934P improved the gelation (synergistic effect) characteristics of the in situ gel. The optimized in situ gel was clear, isotonic, pH 4.7 and showed pseudoplastic flow, high in vitro gelling capacity, low contact angle, acceptable hardness (51018 gm), compressibility (64617 gm) and adhesiveness (74 gm) values for the ocular application. The ex vivo study showed the significant protection of the mast cell from the degranulation. The ocular irritation and histopathology studies in the rabbit eyes confirmed the safety of in situ gel for human use. The in vivo drug release studies showed the presence of drug in the rabbit tear fluid up to 3 h in comparison to just 1 h with the eye drop solution. The contact time of the in situ gel in the human eye was 15.0 ± 2.5 min, which was >2 folds higher than the marketed gel (6.0 ± 3.2 min), which could reduce the dosing frequency and total dose of drug. The Box-Behnken design facilitated the optimization of in situ gel for sustained ophthalmic drug delivery.


Exploring the Effects of Different Types of Surfactants on Zebrafish Embryos and Larvae

Yanan Wang, Yuan Zhang, Xu Li, Mingzhu Sun, Zhuo Wei, Yu Wang, Aiai Gao, Dongyan Chen, Xin Zhao, Xizeng Feng
PMID: 26053337   DOI: 10.1038/srep10107

Abstract

Currently, surfactants are widely distributed in the environment. As organic pollutants, their toxicities have drawn extensive attention. In this study, the effects of anionic [sodium dodecyl sulphate (SDS)], cationic [dodecyl dimethyl benzyl ammonium chloride (1227)] and non-ionic [fatty alcohol polyoxyethylene ether (AEO)] surfactants on zebrafish larval behaviour were evaluated. Five behavioural parameters were recorded using a larval rest/wake assay, including rest total, number of rest bouts, rest bouts length, total activity and waking activity. The results revealed that 1227 and AEO at 1 μg/mL were toxic to larval locomotor activity and that SDS had no significant effects. Moreover, we tested the toxicities of the three surfactants in developing zebrafish embryos. AEO exposure resulted in smaller head size, smaller eye size and shorter body length relative to SDS and 1227. All three surfactants incurred concentration-dependent responses. Furthermore, in situ hybridisation indicated that smaller head size may be associated with a decreased expression of krox20. The altered expression of ntl demonstrated that the developmental retardation stemmed from inhibited cell migration and growth. These findings provide references for ecotoxicological assessments of different types of surfactants, and play a warning role in the application of surfactants.


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